N-(1-benzylpiperidin-4-yl)-2,4,5-trimethoxybenzamide
Overview
Description
N-(1-benzylpiperidin-4-yl)-2,4,5-trimethoxybenzamide is a synthetic organic compound that belongs to the class of benzylpiperidines. This compound is characterized by the presence of a piperidine ring conjugated to a benzyl group and a benzamide moiety with three methoxy groups at the 2, 4, and 5 positions. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-2,4,5-trimethoxybenzamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting a suitable precursor, such as 1-benzylpiperidin-4-one, with appropriate reagents.
Introduction of the Benzamide Moiety: The benzamide group is introduced by reacting the piperidine derivative with 2,4,5-trimethoxybenzoic acid or its derivatives under suitable conditions, such as the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)-2,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups on the benzamide moiety can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-2,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzylpiperidin-4-yl)acetohydrazide
- N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide
- N-(1-benzylpiperidin-4-yl)pyrimidin-2-amine
Uniqueness
N-(1-benzylpiperidin-4-yl)-2,4,5-trimethoxybenzamide is unique due to the presence of three methoxy groups on the benzamide moiety, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other benzylpiperidine derivatives, making it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2,4,5-trimethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-26-19-14-21(28-3)20(27-2)13-18(19)22(25)23-17-9-11-24(12-10-17)15-16-7-5-4-6-8-16/h4-8,13-14,17H,9-12,15H2,1-3H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVCBEMWODPUGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3=CC=CC=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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